2-chloro-N-cyclohexyl-N-phenylacetamide

Description

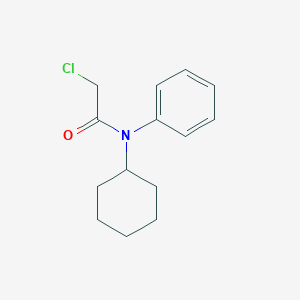

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAVIQBJLVXQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383493 | |

| Record name | 2-chloro-N-cyclohexyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836249 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100721-33-3 | |

| Record name | 2-chloro-N-cyclohexyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Chloro N Cyclohexyl N Phenylacetamide

Retrosynthetic Analysis of 2-chloro-N-cyclohexyl-N-phenylacetamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.com For this compound, two primary disconnection points are logically identified on the molecule's backbone, suggesting two main synthetic routes.

Route A: Amide Bond Disconnection The most straightforward disconnection is at the amide C-N bond. This breaks the molecule into two key synthons: the secondary amine, N-cyclohexyl-N-phenylamine, and a chloroacetyl cation synthon. The corresponding chemical equivalents for these synthons are N-cyclohexyl-N-phenylamine and an activated chloroacetic acid derivative, such as chloroacetyl chloride.

Route B: Alpha-Carbon-Halogen Bond Disconnection An alternative disconnection breaks the C-Cl bond at the alpha-position to the carbonyl group. This approach suggests a two-step synthesis where the amide, N-cyclohexyl-N-phenylacetamide, is first synthesized and then subsequently halogenated at the alpha-carbon. The initial amide can be formed from N-cyclohexyl-N-phenylamine and an acetyl synthon like acetyl chloride or acetic acid.

These two approaches form the basis for the classical and modern synthetic methodologies discussed below.

Classical Synthetic Approaches for Acetamide (B32628) Formation

Traditional methods for synthesizing amides and their halogenated derivatives are well-established, often relying on stoichiometric reagents.

Amidation Reactions Utilizing Acyl Chlorides or Carboxylic Acids

The formation of the amide bond is the cornerstone of the synthesis. Following Route A, the most common and direct method involves the reaction of a secondary amine with an acyl chloride.

Using Acyl Chlorides: The reaction of N-cyclohexyl-N-phenylamine with chloroacetyl chloride is a rapid and typically high-yielding nucleophilic acyl substitution. prepchem.com The reaction is often performed in the presence of a base (like pyridine or triethylamine) or under biphasic conditions (like the Schotten-Baumann reaction) to neutralize the hydrochloric acid byproduct. prepchem.com

Using Carboxylic Acids: Alternatively, chloroacetic acid can be used directly. However, since carboxylic acids are less reactive than acyl chlorides, a coupling agent is required to activate the carboxyl group. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While effective, these methods generate stoichiometric amounts of urea byproducts, which can complicate purification and add to the waste stream. scispace.com

| Method | Reagent | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Chloroacetyl chloride | Aprotic solvent, often with a base (e.g., pyridine, triethylamine), 0°C to room temp. | High reactivity, fast reaction times, high yields. prepchem.com | Generates HCl byproduct, reagent is moisture-sensitive. |

| Carboxylic Acid | Chloroacetic acid | Aprotic solvent with a coupling agent (e.g., EDC, DCC). | Milder conditions, avoids handling acyl chlorides. | Requires stoichiometric coupling agent, generates byproducts, potentially lower atom economy. scispace.com |

Halogenation Strategies for Alpha-Halo Acetamides

Following Route B, the synthesis involves the chlorination of a pre-formed N-cyclohexyl-N-phenylacetamide intermediate. The alpha-position of amides can be halogenated, though it can be less straightforward than the halogenation of ketones or aldehydes.

The reaction typically proceeds through the formation of an enol or enolate intermediate, although the enolization of amides is less favorable than that of ketones. libretexts.orgchemistrysteps.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the amide carbonyl is protonated, which facilitates tautomerization to an enol intermediate. The enol then acts as a nucleophile, attacking a halogenating agent like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). Acid-catalyzed methods often result in monohalogenation because the introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation and enolization. libretexts.orgpressbooks.pub

Base-Promoted Halogenation: Under basic conditions, an enolate is formed by deprotonating the alpha-carbon. This enolate then reacts with the halogen source. This method can lead to polyhalogenation because the inductive effect of the newly added halogen increases the acidity of the remaining alpha-protons, making subsequent deprotonation and halogenation more rapid. chemistrysteps.compressbooks.pub For the synthesis of a mono-chloro derivative, acidic or neutral conditions are generally preferred.

Reductive Amination Routes to Intermediates

The key intermediate, N-cyclohexyl-N-phenylamine, is commonly synthesized via reductive amination. This powerful reaction forms a C-N bond by reacting a carbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediate. youtube.com

The synthesis of N-cyclohexyl-N-phenylamine involves the reaction of aniline with cyclohexanone. The reaction is typically carried out in a one-pot procedure where the carbonyl compound, the amine, and a reducing agent are combined. youtube.com

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the ketone starting material but will reduce the protonated iminium ion intermediate.

Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). rsc.orggoogle.com Nickel-based catalysts, in particular, have been shown to be effective for the reductive amination of phenols and their derivatives to cyclohexylamines, offering a less expensive alternative to noble metals. rsc.orgresearchgate.net

| Reducing Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |

| NaBH₃CN | None | Slightly acidic pH (to promote imine formation) | Mild, selective for the imine, one-pot procedure. youtube.com | Use of cyanide-containing reagent. |

| H₂ | Pd/C, PtO₂, Raney Ni | Hydrogen pressure, various solvents (e.g., ethanol, methanol). | High yields, clean reaction, no stoichiometric waste from the reducing agent. rsc.org | Requires specialized hydrogenation equipment, handling of flammable H₂ gas. |

Modern Synthetic Advancements and Green Chemistry Principles in Acetamide Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods that align with the principles of green chemistry. These principles include maximizing atom economy, reducing waste, and using catalytic rather than stoichiometric reagents. scispace.com

Catalytic Methods for Enhanced Efficiency and Selectivity

The direct formation of amides from carboxylic acids and amines using a catalyst is a key area of green chemistry research, as it avoids the poor atom economy of classical coupling agents. scispace.com The only byproduct in such a reaction is water.

Several catalytic systems have been developed for direct amidation:

Boron-Based Catalysts: Boronic acids have emerged as effective organocatalysts for direct amidation. scispace.com They activate the carboxylic acid, facilitating nucleophilic attack by the amine under relatively mild conditions, often with azeotropic removal of water.

Metal-Based Catalysts: Various metal catalysts, including those based on ruthenium, cerium, and zirconium, can facilitate the direct coupling of carboxylic acids and amines. mdpi.com For example, ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. Microwave-assisted methods using catalysts like ceric ammonium nitrate (CAN) have also been shown to produce amides from carboxylic acids and amines efficiently under solvent-free conditions. mdpi.com

Biocatalysis: Enzymes, particularly hydrolases operating in reverse, are being explored for amide bond formation. rsc.org These biocatalytic methods offer high selectivity and operate under environmentally benign aqueous conditions, although they may require strategies to shift the reaction equilibrium towards amide formation. rsc.org

These modern approaches offer a more sustainable pathway to the amide core of this compound, significantly reducing waste compared to traditional methods.

Flow Chemistry Applications for Continuous Synthesis

The synthesis of this compound can be significantly enhanced by leveraging continuous flow chemistry. This approach offers numerous advantages over traditional batch processing, including improved safety, precise process control, and greater efficiency. stolichem.commt.com In a continuous flow setup, reactants are pumped through a network of tubes or microreactors, where the reaction occurs. This method is intrinsically safer due to the small volume of reactants present at any given moment, which is particularly beneficial when dealing with exothermic acylation reactions. stolichem.commt.com

The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, allowing for precise temperature control and minimizing the formation of side-products. stolichem.comrsc.org This level of control can lead to higher product quality and yield. mt.com For the synthesis of this compound, a flow system would typically involve pumping a solution of N-cyclohexylaniline and a solution of chloroacetyl chloride into a mixing junction, followed by passage through a heated reactor coil to ensure complete reaction. The residence time within the reactor can be precisely controlled by adjusting the flow rates, enabling optimization of the reaction conditions. mdpi.com

Table 1: Illustrative Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Volume | Large (e.g., 5 L) | Small (e.g., 10 mL reactor volume) |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety Profile | Higher risk with large volumes of reagents | Intrinsically safer due to small reaction volume mt.com |

| Reaction Time | Hours | Minutes |

| Productivity | Limited by batch size | High throughput by continuous operation |

| Scalability | Requires process re-optimization | Linear scalability by time or parallelization stolichem.com |

Solvent-Free and Microwave-Assisted Synthesis Protocols

Modern synthetic methodologies aim to reduce environmental impact and increase efficiency, leading to the development of solvent-free and microwave-assisted protocols for reactions like the N-acylation required for this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. researchgate.netrsc.org In the synthesis of this compound, microwave energy can be used to rapidly heat the reaction mixture of N-cyclohexylaniline and chloroacetyl chloride. The polar nature of the reactants allows for efficient absorption of microwave energy, leading to localized superheating and accelerated reaction rates. jchps.com Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. researchgate.net This technique can be performed with or without a solvent, making it a versatile and green alternative.

Solvent-Free Synthesis: Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and simplifies product purification. The acylation of N-cyclohexylaniline can be performed neat, particularly when combined with energy sources like microwave or ultrasound irradiation. researchgate.netsemanticscholar.org In a typical solvent-free procedure, the amine and the acylating agent are mixed directly, sometimes with a solid support or catalyst, and heated. The absence of a solvent can also lead to higher reaction concentrations, potentially increasing the reaction rate.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid—creates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. orientjchem.org Ultrasound irradiation can be used to promote the N-acylation of N-cyclohexylaniline with chloroacetyl chloride, often under mild, solvent-free conditions, resulting in high yields and short reaction times. researchgate.net

Table 2: Comparison of Synthesis Protocols for N-Acylation

| Method | Typical Reaction Time | Solvent | Key Advantage |

|---|---|---|---|

| Conventional Heating | 5-6 hours researchgate.net | Often required (e.g., Chloroform) | Well-established |

| Microwave Irradiation | 5-15 minutes researchgate.netresearchgate.net | Optional / Solvent-free | Drastic reduction in reaction time |

| Ultrasound Irradiation | 15-30 minutes orientjchem.org | Optional / Solvent-free | Energy efficiency, mild conditions |

| Solvent-Free (Direct Heating) | 20-25 minutes semanticscholar.org | None | Green chemistry, simplified workup |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. mdpi.com For the synthesis of this compound, enzymes, particularly lipases, could be employed to catalyze the amide bond formation. This approach offers a green and sustainable alternative to traditional chemical methods. mdpi.com

Lipases are hydrolases that are known to catalyze acylation reactions in non-aqueous media. chemrxiv.org The synthesis could proceed via the aminolysis of a chloroacetate ester (e.g., ethyl chloroacetate) with N-cyclohexylaniline. The enzyme provides a chiral environment and an active site that facilitates the nucleophilic attack of the amine on the ester, leading to the formation of the amide bond under mild temperatures. Using an immobilized enzyme would further simplify the process by allowing for easy separation and reuse of the biocatalyst. nih.gov

While direct enzymatic acylation using chloroacetyl chloride is less common due to the harshness of the acylating agent, a two-step chemoenzymatic process is highly feasible. First, a chemical synthesis produces the racemic chloro-hydroxy precursor, which is then resolved using a lipase-catalyzed transesterification, a common strategy in the synthesis of chiral pharmaceuticals. mdpi.com Although this compound itself is not chiral, related enzymatic strategies demonstrate the potential for high selectivity and green reaction conditions in amide synthesis.

Table 3: Potential Enzymes for Amide Bond Synthesis

| Enzyme Class | Example | Substrates | Key Advantage |

|---|---|---|---|

| Lipase (B570770) | Candida antarctica Lipase B (CALB) | Amine + Ester | High stability in organic solvents, broad substrate scope mdpi.com |

| Protease | Subtilisin | Amine + Ester | Can catalyze peptide bond formation |

| Acylase | Penicillin Acylase | Amine + Carboxylic Acid | High specificity |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards for subsequent applications. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. ijpsr.info Crude this compound, obtained after the initial reaction workup, can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane). Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The pure crystals can then be isolated by filtration, washed with a small amount of cold solvent, and dried.

Precipitation and Filtration: In many N-acylation reactions, particularly those conducted in aqueous or partially aqueous media, the product is often poorly soluble and precipitates out of the reaction mixture upon completion or after adjusting the pH. ijpsr.info This allows for a straightforward isolation procedure involving simple vacuum filtration to collect the solid product. This method is rapid and particularly suitable for large-scale production where chromatographic methods would be impractical.

Chromatography: For high-purity requirements or for the separation of closely related impurities, chromatographic techniques are employed.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of the reaction and for identifying suitable solvent systems for column chromatography. mdpi.com

Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying small to moderate quantities of the product. A solvent system, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is used to elute the compound from the column, separating it from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the isolation of very high-purity material, Reverse-Phase HPLC (RP-HPLC) can be used. sielc.comsigmaaldrich.com This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile and water). sielc.com

Scale-Up Considerations and Process Optimization for Academic and Industrial Research

Transitioning the synthesis of this compound from a small laboratory scale to a larger academic or industrial production level presents several challenges that require careful process optimization.

Key Scale-Up Challenges:

Heat Management: N-acylation reactions with chloroacetyl chloride are often exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, resulting in side reactions, product degradation, and potential safety hazards. stolichem.com Transitioning from a round-bottom flask to a jacketed reactor with controlled cooling is essential.

Mixing Efficiency: Ensuring homogenous mixing of reactants becomes more difficult in larger vessels. Poor mixing can lead to localized concentration gradients, reducing yield and purity. The choice of impeller type and agitation speed is critical.

Reagent Addition: The rate of addition of the highly reactive chloroacetyl chloride must be carefully controlled on a large scale to manage the reaction exotherm.

Purification: Isolation and purification methods must be scalable. While chromatography is feasible for grams, it is often not economical for kilogram or ton-scale production. Developing robust crystallization or precipitation/filtration protocols is crucial. organic-chemistry.org

Process Optimization Strategies:

Parameter Screening: Systematically varying parameters such as temperature, reactant stoichiometry, concentration, and reaction time can identify the optimal conditions for maximizing yield and minimizing impurities. mdpi.com

Adoption of Flow Chemistry: As discussed in section 2.3.2, continuous flow processing is an ideal solution for scaling up this synthesis. It inherently solves the problems of heat transfer and mixing, offers superior safety, and allows for scalable production by extending operational time rather than increasing reactor volume. stolichem.comresearchgate.net

Solvent and Reagent Selection: For industrial-scale synthesis, the cost, safety, and environmental impact of solvents and reagents are paramount. Optimization may involve finding less hazardous solvents or developing solvent-free protocols.

Process Analytical Technology (PAT): Implementing in-line analytical tools (e.g., in-situ FTIR) can provide real-time monitoring of the reaction progress, allowing for better control and ensuring consistent product quality. mt.com

By addressing these considerations, a robust, safe, and economically viable process for the large-scale synthesis of this compound can be developed.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 2 Chloro N Cyclohexyl N Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular architecture.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-chloro-N-cyclohexyl-N-phenylacetamide is expected to display distinct signals corresponding to the protons of the phenyl ring, the cyclohexyl ring, and the chloroacetyl group. The phenyl protons would typically appear in the aromatic region (δ 7.0-7.5 ppm). Due to the influence of the nitrogen atom, the signals may exhibit complex splitting patterns. The protons of the chloroacetyl moiety's methylene (B1212753) group (-CH₂Cl) are anticipated to resonate as a singlet at approximately δ 4.0-4.5 ppm. The methine proton on the cyclohexyl ring attached to the nitrogen (N-CH) would likely appear as a multiplet further downfield than the other cyclohexyl protons, owing to the deshielding effect of the nitrogen atom. The remaining methylene protons of the cyclohexyl ring would produce a series of complex, overlapping multiplets in the upfield region (δ 1.0-2.0 ppm).

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For this compound, the spectrum is predicted to show a signal for the carbonyl carbon (C=O) in the range of δ 165-175 ppm. The carbons of the phenyl ring would generate signals between δ 120-145 ppm. The chloro-substituted methylene carbon (-CH₂Cl) is expected around δ 40-50 ppm. The N-substituted methine carbon of the cyclohexyl ring would appear around δ 55-65 ppm, with the other cyclohexyl methylene carbons resonating in the δ 20-35 ppm range.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|---|

| -C=O | - | 168.0 | No Signal |

| -CH₂Cl | 4.20 (s, 2H) | 42.5 | Positive |

| Phenyl C (quaternary) | - | 140.0 | No Signal |

| Phenyl CH (ortho, meta, para) | 7.2-7.5 (m, 5H) | 127.0-130.0 | Positive |

| Cyclohexyl CH-N | 4.0-4.5 (m, 1H) | 58.0 | Positive |

| Cyclohexyl CH₂ | 1.1-1.9 (m, 10H) | 25.0-32.0 | Negative |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for establishing connectivity between atoms, which is crucial for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring and strong correlations between the methine and adjacent methylene protons on the cyclohexyl ring, helping to trace the entire spin system of the cyclohexyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the -CH₂Cl, phenyl, and cyclohexyl groups to their corresponding carbon signals as listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include the methylene protons of the chloroacetyl group (-CH₂Cl) to the carbonyl carbon (C=O) and the quaternary phenyl carbon. Additionally, the N-CH proton of the cyclohexyl ring should show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is invaluable for conformational analysis. A key expected NOE would be between the N-CH proton of the cyclohexyl ring and the ortho-protons of the phenyl ring, providing evidence for their spatial proximity.

| Experiment | Proton (¹H) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | Cyclohexyl CH-N | Adjacent Cyclohexyl CH₂ | Confirms cyclohexyl ring connectivity |

| HSQC | -CH₂Cl | -CH₂Cl Carbon | Direct C-H bond confirmation |

| HMBC | -CH₂Cl | C=O | Confirms chloroacetyl moiety structure |

| HMBC | Cyclohexyl CH-N | C=O, Phenyl Carbons (ortho) | Confirms N-substitution pattern |

| NOESY | Cyclohexyl CH-N | Phenyl Protons (ortho) | Through-space proximity and conformation |

Variable Temperature NMR Studies for Conformational Analysis

Due to the partial double bond character of the amide C-N bond, rotation around this bond is often restricted, which can lead to the observation of multiple conformers at room temperature. Variable temperature (VT) NMR studies can provide valuable information on such dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the rotational energy barrier. For this compound, VT-NMR could reveal the dynamics of the phenyl and cyclohexyl groups' rotation relative to the amide plane.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. The theoretical exact mass of the [M+H]⁺ ion of this compound (C₁₄H₁₈ClNO) can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third of the [M]⁺ peak.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This technique helps to piece together the molecular structure. For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely be the loss of the chloroacetyl group or the cyclohexyl group.

Predicted Fragmentation Pathways:

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of 2-chloro-N-phenylacetamide shows characteristic absorption bands that can be extrapolated to the title compound. nih.gov The N-H stretching vibration in secondary amides typically appears as a strong band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is one of the most intense absorptions and is expected to be observed in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1570-1515 cm⁻¹.

The presence of the phenyl group will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. The cyclohexyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending (scissoring and rocking) vibrations in the 1450-1400 cm⁻¹ range. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. Finally, the C-Cl stretching vibration from the chloroacetyl group will likely be observed in the 800-600 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3300 - 3100 | Strong |

| Aromatic C-H Stretch | Phenyl Ring | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Cyclohexyl & CH₂Cl | < 3000 | Strong |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Amide | 1570 - 1515 | Medium-Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium-Weak |

| C-H Bend | Cyclohexyl | 1450 - 1400 | Medium |

| C-N Stretch | Amide | 1250 - 1020 | Medium |

| C-Cl Stretch | Chloroalkane | 800 - 600 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. At present, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, 2-chloro-N-phenylacetamide, offers valuable insights into the likely solid-state conformation and packing of the title compound. researchgate.netnih.govnih.gov

Table 2: Expected Crystallographic Parameters for this compound (based on 2-chloro-N-phenylacetamide)

| Parameter | Expected Feature |

| Intramolecular Geometry | |

| Cyclohexyl Ring Conformation | Chair |

| Amide Group Conformation | Planar, with a likely anti relationship between N-H and C=O |

| Orientation of Phenyl Ring | Tilted with respect to the amide plane |

| Intermolecular Interactions | |

| Primary Interaction | N-H···O hydrogen bonds forming chains or other motifs |

| Secondary Interactions | Van der Waals forces, potential C-H···O and C-H···π interactions |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

The applicability of these techniques to this compound is contingent on whether the molecule is chiral. The structure of this compound does not possess a traditional chiral center (an sp³ carbon with four different substituents). However, chirality could potentially arise from atropisomerism due to restricted rotation around the N-C(phenyl) single bond. The steric hindrance caused by the cyclohexyl group and the ortho-hydrogens of the phenyl ring might create a significant energy barrier to rotation, leading to the existence of stable, non-superimposable enantiomers.

To date, there are no published studies confirming the chirality of this compound or reporting its resolution into enantiomers. Consequently, no experimental ECD or VCD data is available for this compound.

Should the molecule be proven to be chiral and resolvable into its enantiomers, ECD and VCD would be invaluable for assigning its absolute configuration.

Electronic Circular Dichroism (ECD) would probe the electronic transitions of the chromophores, primarily the phenyl ring and the amide group. The coupling between these chromophores would likely result in characteristic Cotton effects in the UV region, the signs of which would be indicative of the absolute configuration.

Vibrational Circular Dichroism (VCD) would provide more detailed structural information by examining the chirality associated with specific vibrational modes. The amide I (C=O stretch) and amide II (N-H bend) bands, as well as vibrations of the cyclohexyl ring, would be expected to show significant VCD signals. The sign and intensity of these signals are highly sensitive to the molecule's three-dimensional structure, including the conformation of the cyclohexyl ring and the torsional angles of the amide linkage.

In the absence of experimental data, theoretical calculations of the ECD and VCD spectra for the putative enantiomers would be the primary method for assigning the absolute configuration if the compound is ever resolved.

Theoretical and Computational Investigations of 2 Chloro N Cyclohexyl N Phenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. The process begins with proposing an initial structure of 2-chloro-N-cyclohexyl-N-phenylacetamide, which is then subjected to geometry optimization. This iterative process adjusts the positions of the atoms until a stable structure corresponding to a minimum on the potential energy surface is found.

Studies on similar N-phenylacetamide derivatives have successfully employed DFT methods, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p). rsc.orgjst.org.in This level of theory has been shown to provide reliable predictions of geometrical parameters.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT (Note: These are illustrative values based on typical findings for similar molecules and not from a specific calculation on the title compound.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-Cl | ~1.79 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C(phenyl) | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would determine the energies of these orbitals (EHOMO and ELUMO) and map their spatial distribution. The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively.

From these energies, various global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

Table 2: Illustrative FMO Energies and Reactivity Descriptors for this compound (Note: These are example values based on typical calculations for related chloroacetamide derivatives.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 0.8 eV |

| Chemical Hardness (η) | 2.85 eV |

DFT calculations can also predict spectroscopic properties, which are invaluable for interpreting experimental data. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are performed by computing the second derivatives of the energy with respect to atomic displacements. While the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to provide excellent agreement. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions help in the assignment of complex experimental spectra. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, providing predictions of UV-Visible absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations provide detailed information on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would provide insights into its conformational flexibility. The cyclohexyl ring, for example, can exist in different chair and boat conformations, and the phenyl and acetamide (B32628) groups can rotate around single bonds. MD simulations can explore this vast conformational space, identifying the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in a solution or when interacting with a biological target. uobasrah.edu.iq Furthermore, simulations in a solvent box (e.g., water) can reveal how the molecule interacts with its environment through hydrogen bonds or other non-covalent interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijcrr.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For this compound, a molecular docking study would involve selecting a relevant protein target. Given the broad biological activities of acetamide derivatives, potential targets could include enzymes like cyclooxygenases (COX) or monoamine oxidase (MAO). nih.govresearchgate.net

The docking process involves two main steps:

Sampling: A search algorithm explores a wide range of possible conformations and orientations of the ligand within the protein's binding site.

Scoring: A scoring function is used to estimate the binding affinity (often expressed as a docking score in kcal/mol) for each generated pose. A more negative score typically indicates a more favorable binding interaction.

The results of a docking study provide a detailed 3D model of the ligand-protein complex. This model highlights key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net This information is critical for understanding the basis of the molecule's potential biological activity and for guiding the design of more potent analogs.

Analysis of Ligand-Receptor Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This analysis is fundamental in understanding the potential biological activity of a compound by elucidating the specific interactions that stabilize the ligand-receptor complex. For derivatives of 2-chloro-N-phenylacetamide, docking studies have been employed to explore their binding modes with various enzymes. researchgate.netijcrr.com

In studies of similar phenylacetamide derivatives, key interactions with receptor active sites often involve hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For instance, the amide group in the core structure is a potential hydrogen bond donor and acceptor. The phenyl and cyclohexyl rings are capable of engaging in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket of a receptor.

A hypothetical docking study of this compound into an enzyme active site, such as cyclooxygenase (COX), could reveal the following potential interactions:

Hydrogen Bonding: The carbonyl oxygen of the acetamide group could form a hydrogen bond with backbone amide protons of residues like Arginine or with the side chains of Serine or Tyrosine. The N-H group of the amide could also act as a hydrogen bond donor.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom, which can contribute to the binding affinity.

The following table summarizes the types of interactions that could be expected between this compound and a hypothetical receptor active site based on studies of analogous compounds.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Receptor |

| Hydrogen Bonding | Carbonyl Oxygen, Amide Hydrogen | Arginine, Serine, Tyrosine |

| Hydrophobic | Cyclohexyl Ring, Phenyl Ring | Leucine, Valine, Isoleucine, Phenylalanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., Oxygen, Nitrogen) |

Molecular dynamics simulations can further refine these findings by providing insights into the stability of the ligand-receptor complex over time. nih.gov These simulations can reveal conformational changes in both the ligand and the receptor upon binding, offering a more dynamic picture of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling Initiatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For phenylacetamide derivatives, 2D and 3D-QSAR studies have been conducted to predict their biological activities. nih.govsemanticscholar.org

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: A mathematical model is developed to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical methods.

For a series of compounds including this compound, relevant descriptors might include:

Topological Descriptors: Molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).

Electronic Descriptors: Dipole moment and partial charges on atoms.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Steric Descriptors: Molar refractivity and volume.

The table below presents hypothetical data for a QSAR study involving this compound and its analogs.

| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Predicted Activity (pIC50) |

| This compound | 265.77 | 3.8 | 29.1 | 5.2 |

| Analog 1 | 281.79 | 4.1 | 29.1 | 5.5 |

| Analog 2 | 249.74 | 3.5 | 29.1 | 4.9 |

| Analog 3 | 295.82 | 4.4 | 38.3 | 5.8 |

The resulting QSAR model could take the form of a linear equation, such as: pIC50 = a(LogP) + b(TPSA) + c

Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Cheminformatics Approaches for Analog Design, Virtual Screening, and Property Prediction

Cheminformatics encompasses a range of computational tools and techniques for the analysis of chemical data. These approaches are instrumental in designing new analogs, screening large compound libraries, and predicting the properties of molecules.

Analog Design: Based on the insights from ligand-receptor interaction studies and QSAR models, new analogs of this compound can be designed. For example, if hydrophobic interactions are found to be crucial for activity, analogs with different alkyl or aryl substitutions on the cyclohexyl or phenyl rings could be proposed.

Virtual Screening: Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net If this compound is identified as a hit compound, its structure can be used as a query for similarity searching or as a starting point for pharmacophore modeling to screen for other potential active compounds.

Property Prediction: Cheminformatics tools can predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule. semanticscholar.org For this compound, these predictions are crucial for assessing its drug-likeness.

The following table shows predicted properties for this compound using cheminformatics software.

| Property | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | 265.77 | Adherence to Lipinski's Rule of Five |

| LogP | 3.8 | Lipophilicity and membrane permeability |

| Number of Hydrogen Bond Donors | 0 | Adherence to Lipinski's Rule of Five |

| Number of Hydrogen Bond Acceptors | 1 | Adherence to Lipinski's Rule of Five |

| Human Oral Absorption | High | Bioavailability after oral administration |

| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity |

These in silico predictions help in the early stages of drug development to identify and eliminate compounds with unfavorable properties, thus saving time and resources.

Structure Activity Relationship Sar Studies of 2 Chloro N Cyclohexyl N Phenylacetamide and Its Analogues

Design Principles for Acetamide (B32628) Derivatives Based on the 2-chloro-N-cyclohexyl-N-phenylacetamide Scaffold

The design of acetamide derivatives built upon the this compound scaffold is guided by several key medicinal chemistry principles. The core structure presents multiple points for modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which can significantly impact biological activity.

Another important design principle is the optimization of the molecule's interaction with its biological target. This can be achieved by introducing functional groups that can participate in specific binding interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. The N-phenyl ring is a particularly attractive site for such modifications, as the introduction of various substituents can profoundly influence the electronic nature of the ring and its potential for interaction with a receptor.

Furthermore, the chloroacetyl group is a key feature of the scaffold, as the reactive chlorine atom can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in a biological target. The reactivity of this group can be modulated by altering the electronic properties of the adjacent N-phenyl ring.

Systematic Modifications of the N-Cyclohexyl Moiety and their Impact on Biological Activity

Systematic modifications of the N-cyclohexyl moiety in analogues of this compound can have a profound impact on their biological activity, primarily through alterations in steric bulk and lipophilicity. While specific SAR studies on this exact scaffold are not extensively documented in publicly available literature, general principles of medicinal chemistry allow for predictions on the likely effects of such modifications.

Replacing the cyclohexyl ring with smaller or larger alkyl groups would directly influence the steric profile of the molecule. For instance, substitution with a smaller group like a cyclopropyl or cyclobutyl ring would reduce the steric hindrance around the amide nitrogen, which could potentially allow for a better fit into a confined binding pocket of a biological target. Conversely, introducing a larger or more complex ring system, such as a cycloheptyl or a bicyclic system, would increase the steric bulk, which might be beneficial if the target has a larger, more accommodating binding site.

The lipophilicity of the molecule is also significantly influenced by the nature of the N-cycloalkyl group. The cyclohexyl group itself imparts a considerable degree of lipophilicity. Replacing it with other alicyclic or aliphatic groups would modulate this property. For example, introducing polar substituents onto the cyclohexyl ring, such as hydroxyl or amino groups, would decrease lipophilicity and could introduce new hydrogen bonding opportunities, potentially altering the compound's solubility and interaction with its target.

In a study on a different class of compounds, 3-[3-(phenalkylamino)cyclohexyl]phenols, the stereochemistry and orientation of the cyclohexyl ring were found to be crucial for their antagonist activity at the μ-opioid receptor unica.itnih.gov. This highlights the importance of the three-dimensional arrangement of the cyclohexyl group in determining biological activity, a principle that would likely apply to the this compound scaffold as well.

Investigation of Substituents on the N-Phenyl Ring and their Influence on Biological Profiles

The N-phenyl ring of the this compound scaffold is a prime target for chemical modification to explore SAR and optimize biological activity. The electronic and steric properties of substituents on the phenyl ring can dramatically alter the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Studies on a related class of compounds, N-(substituted phenyl)-2-chloroacetamides, have provided valuable insights into the influence of phenyl ring substituents on antimicrobial activity. These studies have shown that both the nature and the position of the substituent are critical determinants of biological efficacy.

For instance, the introduction of halogen atoms, such as chlorine, fluorine, or bromine, at the para-position of the phenyl ring has been shown to enhance antimicrobial activity. This is often attributed to an increase in lipophilicity, which facilitates the passage of the compound through the cell membranes of microorganisms. For example, N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide were among the most active compounds against Gram-positive bacteria and pathogenic yeasts in one study.

The position of the substituent on the phenyl ring also plays a crucial role. The biological activity of chloroacetamides has been observed to vary with the position of substituents, leading to differential efficacy against various microbial strains.

The following table summarizes the antimicrobial activity of some N-(substituted phenyl)-2-chloroacetamides, illustrating the impact of different substituents on the phenyl ring.

| Compound ID | Substituent on Phenyl Ring | Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

| SP1 | H | S. aureus | 125 |

| E. coli | 250 | ||

| C. albicans | 125 | ||

| SP4 | 4-Cl | S. aureus | 62.5 |

| E. coli | 125 | ||

| C. albicans | 62.5 | ||

| SP5 | 4-Br | S. aureus | 62.5 |

| E. coli | 125 | ||

| C. albicans | 62.5 | ||

| SP6 | 4-F | S. aureus | 62.5 |

| E. coli | 125 | ||

| C. albicans | 62.5 | ||

| SP7 | 4-CH3 | S. aureus | 125 |

| E. coli | 250 | ||

| C. albicans | 125 | ||

| SP9 | 4-OH | S. aureus | 125 |

| E. coli | 250 | ||

| C. albicans | 250 |

Data is illustrative and compiled from findings on related N-phenyl-2-chloroacetamide compounds.

Role of the Chloroacetyl Group in Modulating Biological Activity and Metabolic Stability

The chloroacetyl group is a pivotal component of the this compound scaffold, playing a dual role in modulating both biological activity and metabolic stability. Its primary contribution to biological activity often stems from its electrophilic nature. The carbon atom attached to the chlorine is susceptible to nucleophilic attack, allowing the molecule to potentially form a covalent bond with its biological target. This irreversible binding can lead to potent and prolonged biological effects.

The reactivity of the chloroacetyl group can be fine-tuned by the electronic properties of the substituents on the N-phenyl ring. Electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the chloroacetyl carbon, potentially enhancing its reactivity and biological potency. Conversely, electron-donating groups may decrease its reactivity.

From a metabolic stability perspective, the chloroacetyl group can be a site of enzymatic degradation. For instance, it can be a substrate for glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to electrophilic compounds, leading to their detoxification and excretion. This metabolic pathway can limit the duration of action of the compound.

In some cases, the chloroacetyl moiety is essential for the desired biological effect. For example, in the context of certain anticancer agents, the chloroacetyl group is responsible for the alkylation of target proteins, leading to the inhibition of their function and ultimately to cancer cell death.

Conversely, in other applications, the reactivity of the chloroacetyl group might be a liability, leading to off-target effects and toxicity. In such cases, replacing the chlorine atom with other groups could be a viable strategy to improve the safety profile of the compound while retaining the desired biological activity. For example, replacing the chloroacetyl group with a non-reactive acetyl group would likely lead to a significant decrease in certain biological activities, confirming the crucial role of the chlorine atom.

Stereochemical Effects on Structure-Activity Relationships (if chiral centers are present)

While this compound itself does not possess any chiral centers in its core structure, the introduction of substituents on the cyclohexyl or phenyl rings, or modifications to the acetamide side chain, could create stereocenters. In such cases, the stereochemistry of the molecule would be expected to have a significant impact on its biological activity.

It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the different three-dimensional arrangements of a chiral molecule.

For example, if a substituent were to be introduced on the cyclohexyl ring, it could exist in either an axial or equatorial position, and the resulting cis/trans isomers could have different biological activities. One isomer might fit more snugly into the binding site of a receptor, leading to a stronger interaction and higher potency, while the other isomer might have a poorer fit and be less active.

A study on 3-[3-(phenalkylamino)cyclohexyl]phenols, which are structurally distinct but also contain a substituted cyclohexyl ring, demonstrated the importance of stereochemistry for their biological activity as μ-opioid receptor antagonists. The authors found that a specific combination of stereochemistry at the C-1 position of the cyclohexyl ring and the nature of the N-substituent was essential for the stability of the ligand-receptor complex unica.itnih.gov. This underscores the general principle that the spatial arrangement of substituents on a cyclohexyl ring can be a critical determinant of biological function.

Therefore, if chiral centers were to be introduced into the this compound scaffold, it would be imperative to separate and test the individual stereoisomers to fully elucidate the structure-activity relationships and identify the most potent and selective isomer.

Development of Predictive Models for Biological Efficacy Based on SAR Data

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool in modern drug discovery that can be applied to analogues of this compound to guide the design of new, more potent compounds. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

To develop a robust QSAR model for this scaffold, a dataset of analogues with well-defined biological activity data would be required. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, molecular weight, polar surface area), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, shape indices).

Once the descriptors and biological activity data are compiled, statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the activity. A good QSAR model should not only be able to accurately predict the activity of the compounds in the training set but also have good predictive power for new, untested compounds.

By applying similar methodologies to a dataset of this compound analogues, it would be possible to develop a predictive QSAR model. Such a model could then be used to virtually screen new, yet-to-be-synthesized compounds, prioritizing those with the highest predicted biological efficacy for synthesis and testing. This approach can significantly accelerate the drug discovery process and reduce the costs associated with the synthesis and testing of a large number of compounds.

Mechanistic Elucidation of Biological Activities of 2 Chloro N Cyclohexyl N Phenylacetamide

Investigations into Potential Agrochemical Activities (e.g., Herbicidal, Insecticidal, Fungicidal)

Currently, there is a notable lack of specific research into the herbicidal and insecticidal properties of 2-chloro-N-cyclohexyl-N-phenylacetamide. The broader class of chloroacetamides is known to exhibit herbicidal activity, but dedicated studies on this particular derivative are not prevalent in publicly available scientific literature. However, its fungicidal potential has been the subject of some investigation, as detailed below.

Target Enzyme Identification and Inhibition Kinetics (e.g., Acetylcholinesterase if analogous to certain insecticides)

While the insecticidal activity of this compound has not been established, research into the antifungal mechanism of a closely related compound, 2-chloro-N-phenylacetamide, has identified potential target enzymes. In silico studies suggest that the antifungal activity of 2-chloro-N-phenylacetamide may involve the inhibition of the enzyme dihydrofolate reductase (DHFR) nih.gov. This enzyme is crucial for the synthesis of nucleic acids and amino acids in fungi. The inhibition of DHFR by this class of compounds represents a promising avenue for the development of new antifungal agents. However, specific inhibition kinetics for this compound have not been reported.

Cellular and Subcellular Mechanisms of Action in Biological Systems

The primary mechanism of antifungal action for the related compound 2-chloro-N-phenylacetamide appears to be the disruption of the fungal plasma membrane through interaction with ergosterol nih.govscielo.br. This interaction is a key factor in its fungicidal effects. Studies on Aspergillus flavus have shown that 2-chloro-N-phenylacetamide's binding to ergosterol is a likely mechanism of action scielo.brscielo.br. Additionally, it may also inhibit DNA synthesis by targeting thymidylate synthase scielo.brscielo.br. For Candida tropicalis and Candida parapsilosis, 2-chloro-N-phenylacetamide has demonstrated fungicidal effects and the ability to inhibit biofilm formation both in vitro and ex vivo nih.gov.

Effects on Cellular Processes or Organismal Neurobiology

The effects of this compound on cellular processes are primarily understood in the context of its antifungal activity. By targeting the cell membrane and potentially DNA synthesis, the compound disrupts essential functions, leading to fungal cell death nih.govscielo.brscielo.br. There is currently no available research on the effects of this compound on the neurobiology of any organism.

Exploration of Other Potential Biological Modalities (e.g., Antimicrobial, Antiproliferative, Receptor Modulation)

Beyond its potential as an agrochemical, the broader class of phenylacetamides has been explored for other biological activities.

Receptor Binding Studies and Signal Transduction Pathway Modulation

Specific receptor binding studies for this compound are not currently available in the scientific literature. However, computational studies on related phenylacetamides have explored their potential as antidepressant agents by targeting the monoamine oxidase A (MAO-A) receptor nih.gov. These studies indicate that the phenylacetamide scaffold could serve as a basis for designing molecules that interact with specific biological receptors. Further research is needed to determine if this compound shares this or other receptor binding capabilities.

Protein Interaction Profiling and Network Analysis

Comprehensive protein interaction profiling and network analysis for this compound have not yet been conducted. Such studies would be valuable in elucidating its full range of biological targets and potential off-target effects. The antifungal mechanism of the related 2-chloro-N-phenylacetamide, involving interaction with ergosterol and potential inhibition of DHFR and thymidylate synthase, provides a starting point for understanding its protein and molecular interactions nih.govnih.govscielo.brscielo.br.

Resistance Mechanisms and Strategies for Overcoming Them

The emergence of resistance is a significant challenge in the application of bioactive compounds, particularly in agrochemical and antimicrobial contexts. While specific resistance mechanisms to this compound have not been documented due to its novelty and limited research, potential resistance mechanisms can be inferred from related acetamide (B32628) compounds used as herbicides and antimicrobials.

In agricultural settings, weeds can develop resistance to herbicides through several mechanisms. One common mechanism is target-site resistance, where a mutation in the target protein reduces the binding affinity of the herbicide. For acetamide herbicides, which typically inhibit very-long-chain fatty acid elongases, mutations in these enzymes could confer resistance. Another prevalent mechanism is metabolic resistance, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. This often involves the upregulation of detoxification enzymes such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), or glycosyltransferases.

Strategies to overcome herbicide resistance are multifaceted and focus on integrated weed management. These strategies include:

Crop Rotation: Planting different crops in successive seasons can disrupt the life cycle of resistant weeds.

Herbicide Rotation and Mixtures: Using herbicides with different modes of action in rotation or as mixtures can reduce the selection pressure for resistance to a single herbicide class.

Cultural Practices: Implementing practices such as tillage, cover cropping, and managing weed seed banks can help control resistant weed populations.

In the context of antimicrobial applications, bacteria can develop resistance through various mechanisms. reactgroup.org These include:

Efflux Pumps: Bacteria can actively transport the antimicrobial agent out of the cell, preventing it from reaching its target at an effective concentration. reactgroup.org

Enzymatic Degradation: Bacteria may produce enzymes that chemically modify and inactivate the antimicrobial compound. reactgroup.org

Target Modification: Mutations in the cellular target of the antimicrobial can prevent the compound from binding and exerting its effect. reactgroup.org

Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the uptake of the antimicrobial agent. reactgroup.org

To combat antimicrobial resistance, several strategies are employed:

Combination Therapy: Using multiple antimicrobial agents with different mechanisms of action can be more effective and reduce the likelihood of resistance developing.

Development of New Agents: The continuous discovery and development of new antimicrobial compounds with novel targets are crucial.

Inhibition of Resistance Mechanisms: Research into compounds that can inhibit resistance mechanisms, such as efflux pump inhibitors or beta-lactamase inhibitors, is an active area.

The following interactive table summarizes potential resistance mechanisms and strategies to overcome them, which could be relevant for this compound if it were to be developed for agrochemical or antimicrobial use.

| Application | Potential Resistance Mechanism | Strategy to Overcome Resistance |

|---|---|---|

| Agrochemical (Herbicide) | Target-site mutation (e.g., in VLCFA elongases) | Herbicide rotation with different modes of action |

| Agrochemical (Herbicide) | Enhanced metabolism (e.g., increased GST activity) | Use of herbicide mixtures |

| Antimicrobial | Efflux pumps | Combination therapy with efflux pump inhibitors |

| Antimicrobial | Enzymatic inactivation | Development of new, less susceptible compounds |

| Antimicrobial | Target modification | Discovery of agents with novel cellular targets |

Comparative Mechanistic Analysis with Known Acetamide-Based Bioactive Compounds

To better understand the potential biological activities of this compound, it is useful to compare its structure and potential mechanisms with those of other well-characterized acetamide-based bioactive compounds. The acetamide scaffold is a versatile chemical moiety found in a wide range of compounds with diverse biological activities, including herbicides, fungicides, and pharmaceuticals.

Chloroacetamide Herbicides:

A prominent class of acetamide-based bioactive compounds is the chloroacetamide herbicides, such as alachlor, acetochlor, and metolachlor. nih.govresearchgate.net These herbicides are primarily used for pre-emergence control of annual grasses and some broadleaf weeds. Their primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. Specifically, they target and inhibit the activity of VLCFA elongases, which are crucial enzymes in the biosynthesis of lipids required for cell membrane formation and plant cuticle development. This inhibition disrupts cell division and growth in susceptible plants, leading to their death shortly after germination.

Antifungal Acetamides:

Certain acetamide derivatives have demonstrated significant antifungal properties. For instance, the related compound 2-chloro-N-phenylacetamide has shown activity against various fungal species, including Aspergillus niger and Aspergillus flavus. nih.govscielo.brscielo.br Studies suggest that its mechanism of action may involve the disruption of the fungal cell membrane by interacting with ergosterol. nih.govscielo.brscielo.br Additionally, in silico studies have indicated that it might also inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. nih.gov

Pharmaceutical Acetamides:

The acetamide structure is also present in numerous pharmaceutical agents. A well-known example is paracetamol (acetaminophen), which possesses analgesic and antipyretic properties. While its exact mechanism of action is still debated, it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, and interactions with the serotonergic and cannabinoid systems.

The table below provides a comparative overview of the mechanisms of action for different classes of acetamide-based bioactive compounds.

| Compound Class | Example Compound | Primary Mechanism of Action | Biological Effect |

|---|---|---|---|

| Chloroacetamide Herbicides | Alachlor, Acetochlor | Inhibition of very-long-chain fatty acid (VLCFA) elongases | Herbicidal |

| Antifungal Acetamides | 2-chloro-N-phenylacetamide | Disruption of fungal cell membrane (ergosterol interaction), potential DHFR inhibition | Antifungal |

| Pharmaceutical Acetamides | Paracetamol (Acetaminophen) | Inhibition of COX enzymes in the CNS, interaction with serotonergic and cannabinoid systems | Analgesic, Antipyretic |

The presence of the N-cyclohexyl and N-phenyl groups in this compound suggests that its lipophilicity and steric bulk will differ from simpler acetamides. These structural differences could influence its target specificity and metabolic stability, potentially leading to a unique biological activity profile. Further research is necessary to elucidate the specific mechanisms of action of this novel compound and to determine its potential applications.

Environmental Disposition and Ecotoxicological Implications of 2 Chloro N Cyclohexyl N Phenylacetamide

Environmental Fate and Transport Studies

The persistence and movement of 2-chloro-N-cyclohexyl-N-phenylacetamide in the environment are governed by its susceptibility to hydrolysis, photodegradation, and microbial metabolism. These processes determine the compound's half-life in soil and water and the nature of the resulting transformation products.

Hydrolysis is a key abiotic degradation pathway for chloroacetamide herbicides, although the rates can be slow under typical environmental pH conditions. acs.orgacs.orgnih.govresearchgate.netuiowa.edu Studies on analogous compounds reveal that hydrolysis can proceed through different mechanisms depending on the pH of the aqueous system. acs.orgacs.orgnih.govresearchgate.net

Under basic conditions, the primary hydrolysis mechanism is an SN2 reaction, where the chlorine atom is displaced by a hydroxyl group to form a hydroxy-substituted derivative. acs.orgacs.orgnih.govresearchgate.net In some cases, amide cleavage can also occur. acs.orgacs.orgnih.govresearchgate.net Acid-catalyzed hydrolysis, on the other hand, can lead to both amide and ether group cleavage in N-alkoxyalkyl-substituted chloroacetamides. acs.orgacs.org For this compound, which lacks an alkoxy group, the primary hydrolysis products under both acidic and basic conditions would likely be N-cyclohexyl-N-phenyl-2-hydroxyacetamide and, to a lesser extent, the cleavage of the amide bond to yield cyclohexylphenylamine and chloroacetic acid.

The rate of hydrolysis is significantly influenced by the molecular structure of the chloroacetamide. acs.orgacs.org Subtle differences in the substituents on the nitrogen and phenyl rings can affect the compound's reactivity. acs.orgacs.org While specific kinetic data for this compound is not available, published half-lives for other chloroacetamides under environmentally relevant conditions range from several months to years, suggesting that hydrolysis is a gradual degradation process. acs.org

Table 1: Expected Hydrolysis Metabolites of this compound in Aqueous Systems

| Parent Compound | Reaction Condition | Primary Metabolite | Secondary Metabolite |

| This compound | Acidic/Basic | N-cyclohexyl-N-phenyl-2-hydroxyacetamide | Cyclohexylphenylamine |

| This compound | Acidic/Basic | Chloroacetic acid |

Photodegradation, or the breakdown of chemicals by light, is another significant abiotic process affecting the fate of chloroacetamide herbicides in the environment. In aquatic systems, both direct and indirect photolysis can occur. Direct photolysis involves the absorption of light by the herbicide molecule itself, leading to its degradation. Indirect photolysis is mediated by other substances in the water, such as dissolved organic matter, which absorb light and produce reactive species that then degrade the herbicide. walisongo.ac.id

Studies on chloroacetamide herbicides like acetochlor, alachlor, and metolachlor have shown that UV irradiation leads to several transformation reactions, including dechlorination, hydroxylation, and cyclization. dtu.dknih.gov The initial step in the photodegradation of these compounds is often the cleavage of the carbon-chlorine bond. dtu.dk For this compound, photodegradation in aquatic environments is expected to produce a variety of photoproducts, including hydroxylated and dechlorinated derivatives.

On terrestrial surfaces, photodegradation can also occur, although it is generally considered a less significant pathway compared to microbial degradation in soil. The extent of photodegradation on soil surfaces depends on factors such as the intensity and wavelength of sunlight, soil moisture content, and the presence of photosensitizers.

Table 2: Potential Photodegradation Products of this compound

| Environment | Potential Reaction Pathways | Potential Products |

| Aquatic | Dechlorination, Hydroxylation, Phenyl ring modifications | N-cyclohexyl-N-phenylacetamide, Hydroxylated N-cyclohexyl-N-phenylacetamide |

| Terrestrial | Dechlorination, Oxidation | N-cyclohexyl-N-phenylacetamide, Oxidized derivatives |

Microbial degradation is the primary mechanism for the dissipation of chloroacetamide herbicides in soil and water. researchgate.netmdpi.com A variety of microorganisms, including bacteria and fungi, have been shown to degrade these compounds. researchgate.netscilit.com The rate and pathway of microbial metabolism are influenced by soil type, organic matter content, moisture, temperature, and the specific microbial communities present. nih.gov

The initial steps in the microbial degradation of chloroacetamide herbicides typically involve N-dealkylation and C-dealkylation. researchgate.net For this compound, it is anticipated that microorganisms would first cleave the cyclohexyl or phenyl group from the nitrogen atom. Subsequent steps would likely involve the breakdown of the chloroacetyl moiety and the aromatic ring. Common metabolites of other chloroacetamide herbicides include ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are more water-soluble and mobile than the parent compounds. wisc.edu